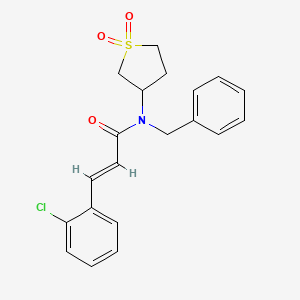![molecular formula C16H17N3O2 B12130404 2-[(4-methoxyphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12130404.png)
2-[(4-methoxyphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methoxyphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a methoxyphenyl group and a methyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of 4-methoxyaniline with 2-methyl-3,1-benzoxazin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-methoxyphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which may possess different biological and chemical properties depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other quinazolinone derivatives, which are valuable in organic synthesis and material science.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Mécanisme D'action
The mechanism of action of 2-[(4-methoxyphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways, while its anti-inflammatory effects could be due to the suppression of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-chlorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
Compared to similar compounds, 2-[(4-methoxyphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group may enhance its solubility and bioavailability, making it a more attractive candidate for certain applications .
Propriétés
Formule moléculaire |
C16H17N3O2 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
2-(4-methoxyanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C16H17N3O2/c1-10-7-14-13(15(20)8-10)9-17-16(19-14)18-11-3-5-12(21-2)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,17,18,19) |
Clé InChI |
FAZOGWIEGACWAA-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-(oxolan-2-ylmethyl)-1,6-dihydropyridino [1,2-a]pyridino[2,3-d]pyrimidin-5-one](/img/structure/B12130346.png)
![N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B12130349.png)
![2-amino-1-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12130354.png)
![2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[2-(methylethyl)phenyl]aceta mide](/img/structure/B12130361.png)
![4'-hydroxy-1'-(3-methoxypropyl)-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12130369.png)
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12130372.png)
![1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl-](/img/structure/B12130373.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12130382.png)
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12130385.png)
![N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12130407.png)
![4-{5-[(2,4-Dimethoxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12130408.png)
